2-(Methylamino)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methylamino)-3,5-dinitrobenzamide, also known as MADB, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of nitroaromatic compounds and has been studied extensively for its potential applications in various fields, such as medicine, agriculture, and environmental science.
Scientific Research Applications
Photocatalytic Degradation
The application of 2-(Methylamino)-3,5-dinitrobenzamide and its related compounds in environmental science, particularly in photocatalytic degradation, highlights their potential for environmental remediation. The study on the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2 and various adsorbents suggests the effectiveness of such compounds in enhancing the rate of mineralization and reducing the concentration of toxic intermediates in aqueous solutions. This finding is crucial for developing more efficient methods for water treatment and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Antitubercular Agents
Another significant application is in medicinal chemistry, where derivatives of 3,5-dinitrobenzamides, such as N-benzyl 3,5-dinitrobenzamides derived from PBTZ169, have been identified as potent antitubercular agents. These compounds exhibit excellent in vitro activity against drug-susceptible Mycobacterium tuberculosis strains as well as multidrug-resistant strains, suggesting their promising potential as lead compounds for future antitubercular drug development (Li et al., 2018).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
In the realm of cancer therapy, 2-(Methylamino)-3,5-dinitrobenzamide and its analogs are explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). Studies have shown that certain nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) exhibit improved properties over CB 1954, making them superior prodrugs for GDEPT. These findings underscore the therapeutic potential of these compounds in selectively targeting tumor cells, thereby opening new avenues for cancer treatment (Friedlos, Denny, Palmer, & Springer, 1997).
Enantioselective Recognition in Chromatography
2-(Methylamino)-3,5-dinitrobenzamide derivatives have also been utilized in studying enantioselective recognition mechanisms in chromatography. The investigation of substituted 3-methyleneisoindolin-1-one derivatives on a Naproxen-derived chiral stationary phase highlights the influence of conformational factors on enantioselectivity. This research contributes to a better understanding of chiral separation processes, which is vital for the pharmaceutical industry (Wolf & Pirkle, 2002).
properties
IUPAC Name |
2-(methylamino)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c1-10-7-5(8(9)13)2-4(11(14)15)3-6(7)12(16)17/h2-3,10H,1H3,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIUZQHDWNJBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-3,5-dinitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.